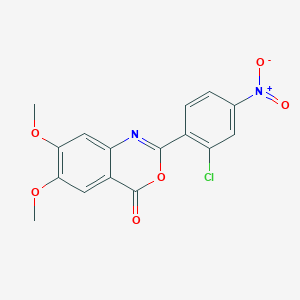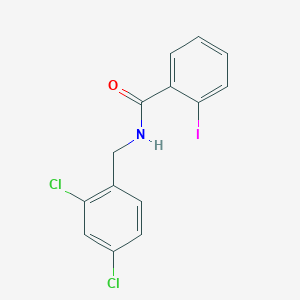![molecular formula C21H18ClNO4 B3498831 2-(4-chlorophenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-1H-indene-1,3(2H)-dione](/img/structure/B3498831.png)
2-(4-chlorophenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-1H-indene-1,3(2H)-dione
描述
2-(4-chlorophenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-1H-indene-1,3(2H)-dione, also known as SU5416, is a synthetic organic compound that belongs to the family of indene-1,3-diones. It was first synthesized in the 1990s by Sugen Inc. for the purpose of developing a selective inhibitor of vascular endothelial growth factor receptor (VEGFR). Since then, it has been extensively studied for its potential applications in cancer research and therapy.
作用机制
2-(4-chlorophenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-1H-indene-1,3(2H)-dione binds to the extracellular domain of VEGFR, preventing the binding of VEGF and other ligands. This leads to the inhibition of downstream signaling pathways that are necessary for angiogenesis and tumor growth. It also induces apoptosis in cancer cells by activating the intrinsic pathway of apoptosis.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-1H-indene-1,3(2H)-dione has been shown to have several biochemical and physiological effects. It can inhibit the proliferation of endothelial cells and induce apoptosis in tumor cells. It can also inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in tumor progression and metastasis. Additionally, it can enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
实验室实验的优点和局限性
2-(4-chlorophenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-1H-indene-1,3(2H)-dione has several advantages for lab experiments. It is a potent and selective inhibitor of VEGFR, making it a useful tool for studying the role of VEGFR in angiogenesis and tumor growth. It is also relatively easy to synthesize and can be obtained in large quantities. However, 2-(4-chlorophenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-1H-indene-1,3(2H)-dione has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. It can also have off-target effects on other receptor tyrosine kinases, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 2-(4-chlorophenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-1H-indene-1,3(2H)-dione. One area of interest is the development of more potent and selective inhibitors of VEGFR. Another area of interest is the investigation of the potential use of 2-(4-chlorophenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-1H-indene-1,3(2H)-dione in combination with other therapies, such as chemotherapy and radiation therapy. Additionally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of 2-(4-chlorophenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-1H-indene-1,3(2H)-dione, particularly in vivo. Finally, there is a need for more studies on the potential off-target effects of 2-(4-chlorophenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-1H-indene-1,3(2H)-dione and how they can be minimized.
科学研究应用
2-(4-chlorophenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-1H-indene-1,3(2H)-dione has been extensively studied for its potential applications in cancer research and therapy. It is a potent inhibitor of VEGFR, which plays a crucial role in tumor angiogenesis. By inhibiting VEGFR, 2-(4-chlorophenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-1H-indene-1,3(2H)-dione can block the formation of new blood vessels that are necessary for tumor growth and metastasis. It has been shown to be effective in inhibiting the growth of various types of cancer cells, including breast, lung, colon, and prostate cancer.
属性
IUPAC Name |
2-(4-chlorophenyl)-2-(2-morpholin-4-yl-2-oxoethyl)indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO4/c22-15-7-5-14(6-8-15)21(13-18(24)23-9-11-27-12-10-23)19(25)16-3-1-2-4-17(16)20(21)26/h1-8H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZPAXMGHAIAPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-2-methyl-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B3498761.png)

![N-{4-[(4-bromo-3-methoxy-2-naphthoyl)amino]phenyl}-2-furamide](/img/structure/B3498772.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-4H-1,2,4-triazol-4-ylglycinamide](/img/structure/B3498785.png)


![N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B3498816.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-isopropylphenyl)-N~2~-methylglycinamide](/img/structure/B3498819.png)
![2-(4-chlorophenyl)-2-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indene-1,3(2H)-dione](/img/structure/B3498835.png)
![4-[(4-bromo-2,5-dimethylphenoxy)acetyl]morpholine](/img/structure/B3498838.png)
![methyl 3-[(3-iodobenzoyl)amino]benzoate](/img/structure/B3498841.png)
![N-{2-[(3-chlorophenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}benzamide](/img/structure/B3498845.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-4-bromo-3-methoxy-2-naphthamide](/img/structure/B3498853.png)
